

Application Notes and Protocols for CTPI-2 in 3D Spheroid Cultures

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including gradients of oxygen and nutrients, cell-cell interactions, and the development of an extracellular matrix. **CTPI-2** is a potent and selective inhibitor of the mitochondrial citrate transporter SLC25A1 (Solute Carrier Family 25 Member 1).[1][2][3] By blocking the transport of citrate from the mitochondria to the cytoplasm, **CTPI-2** disrupts key metabolic pathways that are crucial for cancer cell proliferation, particularly in cancer stem cells (CSCs).[1][4] This application note provides detailed protocols for the use of **CTPI-2** in 3D spheroid cultures of non-small cell lung cancer (NSCLC) cells, a cancer type where **CTPI-2** has shown significant therapeutic potential.[2][4]

The inhibition of SLC25A1 by **CTPI-2** leads to a cascade of metabolic changes, including the disruption of mitochondrial respiration and redox balance, ultimately suppressing the self-renewal and invasive capabilities of cancer stem cells.[4][5] These application notes will guide researchers in utilizing **CTPI-2** to investigate its anti-cancer effects in a 3D spheroid model system.

Data Presentation



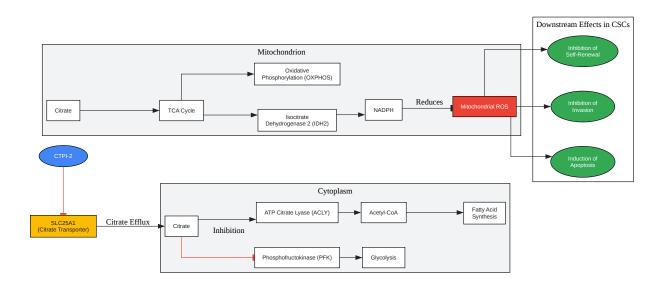
The following tables summarize the quantitative data on the effects of **CTPI-2** on 3D spheroid cultures.

| Cell Line | Spheroid Model | CTPI-2 Concentration | Effect | Reference |
|-------------------------------|-----------------------------|-------------------------|--|-----------|
| H1299 (NSCLC) | 3D Spheroids | 50 μΜ | Inhibition of spheroid self- renewal | [4] |
| Patient-Derived (T1) NSCLC | 3D Spheroids in Collagen | 50 μΜ | Complete reversion of invasive phenotype | [4] |
| NCI-H460 (NSCLC) | 2D Culture | 200 μΜ | Reduced cell proliferation and viability | [6] |

| Parameter | Assay | Cell Line/Model | CTPI-2 Effect | Reference |
|--------------|----------------------------|------------------------|---|-----------|
| IC50 | Viability Assay | H2052/484 Spheroids | Cisplatin IC50: 1.21 μΜ | [7] |
| Invasion | Collagen Invasion Assay | T1 NSCLC Spheroids | Significant reduction in invasion | [4] |
| Metabolism | Seahorse XF Analyzer | NCI-H460 Cells | Decreased basal mitochondrial respiration | [6] |
| Self-renewal | Sphere Formation Assay | H1299 Spheroids | Dose-dependent inhibition | [4] |

Signaling Pathway and Experimental Workflow CTPI-2 Signaling Pathway



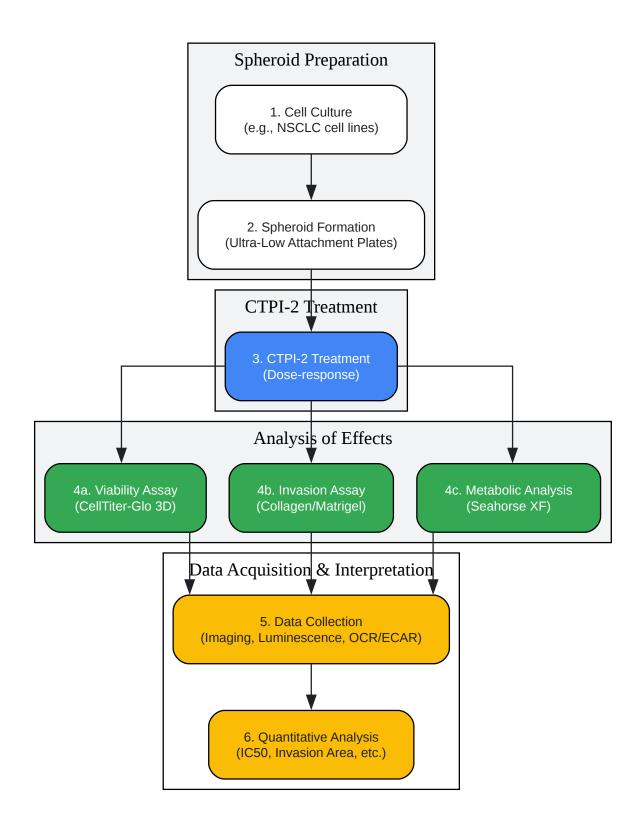


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Caption: CTPI-2 inhibits SLC25A1, blocking citrate efflux and disrupting metabolism.

Experimental Workflow for CTPI-2 Application in 3D Spheroids





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Caption: Workflow for evaluating CTPI-2's effects on 3D cancer spheroids.



Experimental Protocols Protocol for 3D Spheroid Formation of NSCLC Cells

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

- NSCLC cell lines (e.g., H1299, A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

- Culture NSCLC cells in a T75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete culture medium and collect the cells in a 15 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well ULA plate.



- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
- Monitor spheroid formation daily using an inverted microscope.

Protocol for CTPI-2 Treatment of 3D Spheroids

Materials:

- CTPI-2 (stock solution in DMSO)
- Pre-formed NSCLC spheroids in a 96-well ULA plate
- Complete cell culture medium

Procedure:

- Prepare a serial dilution of **CTPI-2** in complete culture medium to achieve the desired final concentrations (e.g., $10~\mu\text{M}$, $25~\mu\text{M}$, $50~\mu\text{M}$, $100~\mu\text{M}$, $200~\mu\text{M}$). Include a vehicle control (DMSO) at the same final concentration as the highest **CTPI-2** concentration.
- Carefully remove 50 μL of the medium from each well containing a spheroid.
- Add 50 μ L of the prepared **CTPI-2** dilutions or vehicle control to the respective wells.
- Incubate the spheroids with **CTPI-2** for the desired duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol for 3D Spheroid Invasion Assay

This protocol outlines the assessment of spheroid invasion into a collagen-based extracellular matrix.

Materials:

CTPI-2 treated and control spheroids



- Collagen I, rat tail
- 10x PBS
- Sterile 1N NaOH
- Complete cell culture medium
- 24-well tissue culture plate
- Ice

- On ice, prepare the collagen matrix solution. For 1 mL of matrix, mix:
 - 800 μL of Collagen I
 - 100 μL of 10x PBS
 - A small volume of 1N NaOH to neutralize the pH (use a pH indicator paper or phenol red in the medium to check for neutrality - typically a light pink/orange color).
 - Adjust the final volume to 1 mL with sterile, cold complete culture medium.
- Gently transfer individual spheroids from the ULA plate to a microcentrifuge tube.
- Carefully remove the supernatant and resuspend the spheroids in the prepared collagen matrix solution.
- Pipette 50 μ L of the spheroid-collagen suspension into the center of each well of a prechilled 24-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
- After polymerization, add 500 μL of complete culture medium (with or without CTPI-2, corresponding to the initial treatment) to each well.



- Image the spheroids at time 0 and then at regular intervals (e.g., every 24 hours) for 3-5 days using an inverted microscope.
- Quantify the area of invasion by measuring the total area of the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ).

Protocol for 3D Spheroid Viability Assay

This protocol uses the CellTiter-Glo® 3D Assay to determine cell viability by measuring ATP levels.

Materials:

- CTPI-2 treated and control spheroids in a 96-well ULA plate
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Opaque-walled 96-well plate suitable for luminescence measurements
- Plate shaker
- Luminometer

- Transfer the spheroids from the ULA plate to an opaque-walled 96-well plate.
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).
- Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol for Metabolic Analysis of 3D Spheroids using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of spheroids.

Materials:

- CTPI-2 treated and control spheroids
- Seahorse XFp Cell Culture Miniplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
- Seahorse XFe/XFp Analyzer

- Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
- On the day of the assay, replace the calibrant with fresh, pre-warmed calibrant and incubate for at least 1 hour before the assay.
- Gently transfer 3-5 spheroids per well into the Seahorse XFp Cell Culture Miniplate in a minimal volume of medium.
- Wash the spheroids by gently replacing the medium with pre-warmed Seahorse XF Base Medium. Repeat this wash step twice.
- After the final wash, add 180 µL of pre-warmed Seahorse XF Base Medium to each well.



- Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
- Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
- Place the cell plate and the sensor cartridge into the Seahorse XFe/XFp Analyzer and initiate the measurement protocol.
- After the run, normalize the OCR and ECAR data to the number of cells or protein content per well.

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